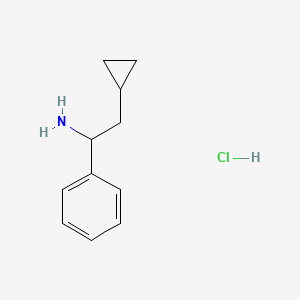

2-环丙基-1-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-1-phenylethanamine is a compound with the CAS Number: 681509-99-9 . It has a molecular weight of 161.25 and is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, related compounds such as 1-phenylethylamine (α-PEA) have been synthesized using various methods . For example, α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-1-phenylethanamine is 1S/C11H15N/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

2-Cyclopropyl-1-phenylethanamine is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found.科学研究应用

合成和化学性质

- 像2-环丙基-1-苯乙胺盐酸盐这样的环丙基胺的合成可以通过烯胺与Et3Al和CH2I2的反应实现,提供高产率。这种方法相对于传统的环丙烷化试剂(Kadikova et al., 2015)具有优势。

- 钛(IV)介导的环丙烷化反应用于合成取代的2-苯基环丙基胺,包括类神经递质如组胺和色胺的类似物(Faler & Joullié, 2007)。

在药物化学中的应用

- 环丙烷,包括2-环丙基-1-苯乙胺盐酸盐,在药物化学中是重要的设计元素,因为它们具有独特的空间和电子特性。它们通常被合并到药物化合物中(Chawner等,2017)。

- 类似于2-环丙基-1-苯乙胺盐酸盐结构的1-芳基-2-(氨甲基)环丙烷羧酸衍生物已被合成并评估为潜在的抗抑郁药(Bonnaud et al., 1987)。

- 使用环丙基铋试剂直接对环酰胺和唑类化合物进行N-环丙基化反应已经开发,展示了环丙基基团在合成重要的制药行业氮化合物中的实用性(Gagnon et al., 2007)。

生化和药理学方面

- 环丙基环,像2-环丙基-1-苯乙胺盐酸盐中的化合物中的特征,显著影响药物的性质,增强效力并减少非靶向效应。其独特的结构属性有助于克服药物发现中的各种挑战(Talele, 2016)。

- 卡泽来星,一种前药环丙基吡咯吲哌类似物,展示了环丙基基团在癌症研究中的应用。其机制涉及DNA小沟结合和序列选择性加合物形成,展示了含环丙基化合物在治疗环境中的潜力(Li et al., 1992)。

安全和危害

未来方向

While specific future directions for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, research into related compounds such as 1-phenylethylamine (α-PEA) continues to be active . New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed, and over eighty new original papers have supplemented the previous works .

作用机制

Target of Action

It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including metabolism and digestion.

Mode of Action

Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might inhibit target enzymes through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with the target enzyme .

Biochemical Pathways

Cyclopropane-containing compounds have been found to display bioactivity in various cellular pathways, including those involved in metabolism and apoptosis .

Pharmacokinetics

Pharmacokinetics studies are crucial for understanding drug disposition in the body, including the time-course of drug concentrations in biofluids and cell/tissue/organ samples .

Result of Action

Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might display bioactivity in both cancer cell lines and yeast, potentially inhibiting target enzymes and affecting various cellular pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of many drugs .

属性

IUPAC Name |

2-cyclopropyl-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(8-9-6-7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZIVFVIDUOYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-phenylethanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)